Tetrahydrofuryluracil
Übersicht
Beschreibung
Tetrahydrofuryluracil is a compound with the molecular formula C8H10N2O3 . It is also known by other synonyms such as 1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione and 1-(oxolan-2-yl)pyrimidine-2,4-dione . It was developed as an anti-cancer therapy.
Molecular Structure Analysis
The molecular weight of Tetrahydrofuryluracil is 182.18 g/mol . The InChI representation of the molecule is InChI=1S/C8H10N2O3/c11-6-3-4-10 (8 (12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2, (H,9,11,12)
. The Canonical SMILES representation is C1CC (OC1)N2C=CC (=O)NC2=O
.
Physical And Chemical Properties Analysis
Tetrahydrofuryluracil has a molecular weight of 182.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 58.6 Ų . The exact mass and monoisotopic mass are 182.06914219 g/mol .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Enhanced Antitumor Efficacy : Tegafur is effective in cancer treatment due to its ability to maintain prolonged 5-FU concentrations in blood and tumors, thus enhancing antitumor activity. It shows a high response rate in patients with advanced gastric cancer (Sakata et al., 1998).
- Synergistic Effects with Uracil : Combination with uracil, as in the UFT formulation, increases antitumor effects due to the inhibition of 5-FU degradation, offering an effective treatment for cancer patients (Maehara et al., 1997).
Pharmacokinetics and Safety
- Lower Gastrointestinal Toxicity : S-1, a formulation including Tegafur, shows lower gastrointestinal toxicity compared to other oral fluoropyrimidines, making it a potentially safer alternative (Takechi et al., 1996).
- Safety in DPD Deficiency : Tegafur-uracil (UFT) is a safe alternative in colorectal cancer patients with partial dihydropyrimidine dehydrogenase (DPD) deficiency, reducing severe toxicity risks (Cubero et al., 2012).
Clinical Applications
- Advanced Gastric Cancer Treatment : S-1, containing Tegafur, is effective in treating advanced gastric cancer when combined with cisplatin, providing a noninferior option compared to 5-FU plus cisplatin (Matt et al., 2011).
- Treatment of Colorectal Cancer : Oral tegafur-uracil plus folinic acid is shown to be an active and tolerable first-line treatment for Chinese patients with metastatic colorectal cancer (Lin et al., 2000).
Wirkmechanismus
Tetrahydrofuryluracil (THU) is a synthetic pyrimidine derivative that was developed as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of pyrimidines, including uracil and thymidine. The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil .
Zukünftige Richtungen
Tegafur-uracil, a compound related to Tetrahydrofuryluracil, has been used as an oral anticancer drug. Due to its mild toxicity profile, it can be suitable in an adjuvant setting following a complete tumor resection . This suggests potential future directions for the use of Tetrahydrofuryluracil in cancer treatment.
Relevant Papers
Several papers were found that may be relevant to Tetrahydrofuryluracil. One discusses the use of tegafur-uracil as postoperative adjuvant chemotherapy for solid tumors . Another paper presents a retrospective assessment of the relapse-free survival in ypStage III rectal cancer patients after preoperative radiotherapy, radical resection, and 12 postoperative chemotherapy cycles .
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIKVUHBBTKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223944 | |
Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuryluracil | |
CAS RN |
18002-26-1 | |
Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18002-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofuryluracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.